molecular formula C25H31NO6 B1249504 apicularen A

apicularen A

Cat. No. B1249504
M. Wt: 441.5 g/mol
InChI Key: MVOORUCGKRDJFW-ZZBSXQHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

apicularen A is a natural product found in Chondromyces robustus and Chondromyces with data available.

Scientific Research Applications

1. Anti-Angiogenic Properties Apicularen A, derived from Chondromyces sp., has been identified as a novel antiangiogenic agent. This compound potently inhibits the proliferation of bovine aortic endothelial cells, a key process in angiogenesis, which is crucial for tumor growth and metastasis. The study found that Apicularen A effectively inhibited endothelial cell proliferation, fibroblast growth factor-induced invasion, and capillary tube formation without cytotoxicity at certain concentrations, suggesting its potential as a therapeutic agent in cancer treatment by targeting neovascularization (Kwon, Kim, Shim, & Ahn, 2002).

2. Apoptosis Induction in Cancer Cells Research on human promyelocytic leukemia cells (HL-60) demonstrates that Apicularen A induces apoptosis, a process of programmed cell death important for stopping cancer cell growth. The compound was shown to increase lactate dehydrogenase release, chromatin condensation, and fragmentation, and DNA fragmentation, suggesting its potential as an anticancer agent (Hong, Ishihara, Zee, & Ohuchi, 2005).

3. Interaction with V-ATPase and Implications in Cancer Treatment Apicularen is identified as a specific inhibitor of V-ATPase, particularly binding to the VO complex of the holoenzyme. Understanding the binding site of apicularen can be crucial for developing new therapeutic strategies in diseases like osteoporosis and cancer, where V-ATPase function is critical (Osteresch et al., 2012).

4. Microtubule Disruption and Cell Death in Colon Cancer Apicularen A has shown significant effects in inducing cell death in colon cancer cells through mechanisms such as up-regulating Fas ligand and disrupting microtubule architecture by down-regulating tubulin. These findings suggest its potential as a new microtubule-targeting compound in cancer therapy (Kim et al., 2007).

5. Nitric Oxide Production and Apoptosis in Leukemic Cells Apicularen A induces nitric oxide production and apoptosis in mouse leukemic monocyte cells, suggesting a role for nitric oxide in apicularen A-induced apoptosis. This mechanism of action broadens our understanding of its potential therapeutic applications in leukemia treatment (Hong et al., 2005).

6. Caspase-Independent Apoptotic Mechanisms in Cancer Cells The acetyl derivative of Apicularen A, synthesized for enhanced effectiveness, induces caspase-independent apoptotic cell death in colon cancer cells. This derivative leads to mitochondrial membrane potential loss and apoptosis-inducing factor translocation, providing insights into novel cancer treatment mechanisms (Seo et al., 2013).

properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-7,15-dihydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.03,8]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide

InChI

InChI=1S/C25H31NO6/c1-2-3-4-5-11-23(29)26-12-7-9-19-16-21-15-18(27)14-20(31-21)13-17-8-6-10-22(28)24(17)25(30)32-19/h3-8,10-12,18-21,27-28H,2,9,13-16H2,1H3,(H,26,29)/b4-3-,11-5-,12-7+/t18-,19+,20+,21-/m1/s1

InChI Key

MVOORUCGKRDJFW-ZZBSXQHZSA-N

Isomeric SMILES

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]2C[C@@H](C[C@@H](O2)CC3=C(C(=CC=C3)O)C(=O)O1)O

Canonical SMILES

CCC=CC=CC(=O)NC=CCC1CC2CC(CC(O2)CC3=C(C(=CC=C3)O)C(=O)O1)O

synonyms

apicularen A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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